ZD-4190

Übersicht

Beschreibung

ZD-4190 ist ein niedermolekularer Inhibitor der Tyrosinkinaseaktivität des vaskulären endothelialen Wachstumsfaktorrezeptors. Es handelt sich um ein substituiertes 4-Anilinochinazolin, das für seine potente Hemmung des vaskulären endothelialen Wachstumsfaktorrezeptors 2 und der Signalwege des epidermalen Wachstumsfaktorrezeptors bekannt ist. Diese Verbindung hat eine breite Antitumorwirksamkeit gezeigt und wird in der Krebsbehandlung eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und detaillierte Informationen sind in öffentlichen Quellen nicht readily available .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound umfassen die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise Schritte wie Kristallisation, Reinigung und Qualitätskontrolle, um die pharmazeutischen Standards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ZD-4190 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ZD-4190 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Tumor Xenograft Studies

ZD-4190 has been evaluated in several preclinical studies using human tumor xenografts, including breast, lung, prostate, and ovarian cancers. Key findings include:

- Significant Tumor Growth Inhibition : In a study with MDA-MB-435 breast cancer xenografts, this compound treatment resulted in a marked reduction in tumor volume compared to control groups. After three days of treatment at 100 mg/kg/day, tumor growth was significantly delayed .

| Tumor Model | Treatment Duration | Dose (mg/kg/day) | Growth Inhibition (%) |

|---|---|---|---|

| MDA-MB-435 | 3 days | 100 | Significant |

| PC-3 Prostate | 10 weeks | 100 | 79 - 95 |

| Calu-6 Lung | 21 days | 12.5 | Significant |

Antiangiogenic Effects

In addition to inhibiting tumor growth, this compound has demonstrated antiangiogenic properties. In vivo studies showed reduced microvessel density and increased necrosis in tumors treated with this compound compared to control groups .

Imaging Studies

Recent advancements have utilized imaging techniques to monitor the therapeutic effects of this compound:

- Positron Emission Tomography (PET) : PET imaging with tracers like -FLT and -FPPRGD2 has been employed to evaluate changes in tumor metabolism and angiogenesis during treatment. Results indicated a significant decrease in tracer uptake in treated tumors, correlating with reduced vascularity and proliferation .

Case Study 1: Breast Cancer Model

In a controlled study involving MDA-MB-435 xenografts, mice treated with this compound exhibited a reduction in tumor volume by approximately 41% after three days of treatment. The imaging studies confirmed decreased angiogenesis as evidenced by reduced -FPPRGD2 uptake .

Case Study 2: Prostate Cancer Model

In another study focusing on PC-3 prostate cancer xenografts, prolonged treatment with this compound for ten weeks resulted in sustained inhibition of tumor growth. Upon withdrawal of therapy, tumors resumed growth at rates comparable to controls after a brief lag period .

Wirkmechanismus

ZD-4190 exerts its effects by inhibiting the activity of vascular endothelial growth factor receptor tyrosine kinase. This inhibition blocks the signaling pathways that promote angiogenesis and tumor growth. The molecular targets include vascular endothelial growth factor receptor 2 and epidermal growth factor receptor, which are critical for the proliferation and survival of endothelial cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ZD6474: Ein weiterer Inhibitor des vaskulären endothelialen Wachstumsfaktorrezeptors und der Signalwege des epidermalen Wachstumsfaktorrezeptors.

ZD1839: Bekannt für seine Hemmung der Tyrosinkinaseaktivität des epidermalen Wachstumsfaktorrezeptors.

ZD4054: Zielt auf den Endothelin-A-Rezeptor ab und wird in der Krebsforschung eingesetzt.

Einzigartigkeit von ZD-4190

This compound ist einzigartig durch seine potente Hemmung sowohl des vaskulären endothelialen Wachstumsfaktorrezeptors 2 als auch der Signalwege des epidermalen Wachstumsfaktorrezeptors. Diese duale Hemmung macht es zu einer wertvollen Verbindung in der Krebsforschung und bietet eine breite Antitumorwirksamkeit .

Biologische Aktivität

ZD-4190, also known as this compound, is a small molecule that functions as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). It has been extensively studied for its biological activity, particularly in the context of cancer research. This compound is recognized for its ability to inhibit tumor growth and angiogenesis, making it a significant candidate in oncology.

This compound operates primarily by inhibiting receptor tyrosine kinases (RTKs), specifically targeting VEGFR2 and EGFR. The inhibition of these receptors disrupts key signaling pathways involved in tumor proliferation and blood vessel formation. The compound exhibits submicromolar potency against VEGF receptor tyrosine kinase activity, with reported IC50 values of approximately:

- 29 nM for KDR (kinase insert domain receptor)

- 708 nM for Flt-1 (fms-like tyrosine kinase 1) .

This selective inhibition is crucial for its effectiveness in reducing tumor size and preventing metastasis across various cancer models.

Biological Activity in Cancer Models

This compound has demonstrated significant efficacy in several preclinical cancer models, including:

- Lung Cancer : Calu-6 cell line

- Breast Cancer : MDA-MB-231 cell line

- Prostate Cancer : PC-3 xenograft model

- Ovarian Cancer : SKOV-3 cell line

In these studies, this compound not only reduced tumor size but also inhibited the metastatic spread of cancer cells by affecting the tumor microenvironment .

Table 1: Summary of Biological Activity in Cancer Models

| Cancer Type | Cell Line | Efficacy Observed |

|---|---|---|

| Lung Cancer | Calu-6 | Significant reduction in tumor size |

| Breast Cancer | MDA-MB-231 | Inhibition of metastasis |

| Prostate Cancer | PC-3 | Prolonged tumor cytostasis |

| Ovarian Cancer | SKOV-3 | Enhanced efficacy with combination therapies |

Case Study 1: PET Imaging of Tumor Response

A study utilized positron emission tomography (PET) imaging to evaluate the early response of MDA-MB-435 tumors to this compound treatment. The findings indicated that this compound effectively reduced metabolic activity within tumors, demonstrating its potential as an early indicator of therapeutic response .

Case Study 2: Tumor Microenvironment Impact

Research has shown that this compound not only targets tumor cells but also modulates the tumor microenvironment. This modulation enhances the effectiveness of other therapeutic agents, suggesting that this compound could be beneficial in combination therapies aimed at improving overall treatment outcomes .

Comparative Analysis with Other Compounds

This compound's unique profile can be compared with other similar compounds targeting RTKs:

| Compound Name | Target Receptors | Potency (IC50) | Unique Features |

|---|---|---|---|

| ZD-6474 | VEGFR2, EGFR | 5 nM | Dual inhibitor with improved selectivity |

| Sorafenib | VEGFR2, PDGFR, Raf | 10 nM | Multi-targeted approach; used for liver cancer |

| Lapatinib | EGFR, HER2 | 40 nM | Specific for HER2-positive breast cancer |

This compound stands out due to its specific targeting of VEGFR2 with submicromolar potency while maintaining an oral bioavailability profile that enhances its clinical utility .

Eigenschaften

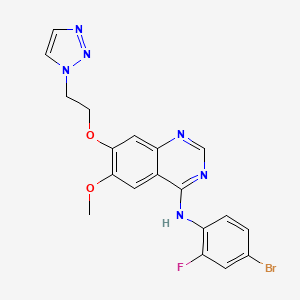

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTGTVGEKMZEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.